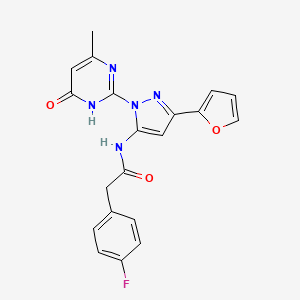

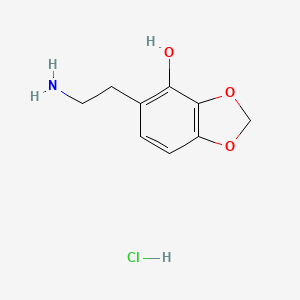

![molecular formula C27H26N2O3S2 B2699938 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-93-8](/img/structure/B2699938.png)

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiophene ring, and an amide group. Indole is a significant heterocyclic system in natural products and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The amide group (-CONH2) is a common feature in a wide range of organic compounds, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity . The thiophene ring also contributes to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the thiophene ring, and the amide group. The indole ring is known to undergo electrophilic substitution reactions . The thiophene ring can also participate in various reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide group .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including thiophenes, is a significant area of interest due to their applications in pharmaceuticals and materials science. Research has focused on developing novel synthetic pathways for these compounds, optimizing reaction conditions for better yields and environmental compatibility. For instance, a study detailed the synthesis of ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester through the Gewald reaction, further used to produce styryl dyes with notable fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007). This highlights the compound's potential application in material science, particularly in the creation of fluorescent materials and dyes.

Pharmacological Applications

Another significant area of application is in pharmacological research, where derivatives of thiophene and related heterocycles are explored for their therapeutic potential. For example, studies on various thiophene derivatives have investigated their antimicrobial and anticancer activities, showcasing the potential of these compounds in developing new treatments. A study synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, indicating the potential of thiophene derivatives in antimicrobial drug development (Spoorthy et al., 2021).

Material Science and Luminescent Properties

The exploration of thiophene derivatives extends into material science, particularly in the development of luminescent materials. The synthesis of 2,4-disubstituted thiophene 5-carboxylates, for instance, has been investigated for their high blue luminescence, opening avenues for their use in electronic and optoelectronic devices (Teiber & Müller, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFYDSHRCWJSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)